molecular formula C7H16NO4P B2791664 3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid CAS No. 859660-35-8

3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid

Cat. No.: B2791664
CAS No.: 859660-35-8
M. Wt: 209.182
InChI Key: CLUHZMHQMZAFDH-UHFFFAOYSA-N
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Description

3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid is a chemical compound with the molecular formula C7H16NO4P It is known for its unique structure, which includes an aminopropyl group, a hydroxyphosphoryl group, and a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid typically involves the reaction of 3-aminopropylphosphonic acid with 2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the hydroxyphosphoryl group to a phosphine oxide.

    Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminopropyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted aminopropyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes or receptors, modulating their activity. The hydroxyphosphoryl group may participate in phosphorylation reactions, influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropylphosphonic acid: Shares the aminopropyl group but lacks the hydroxyphosphoryl and methylpropanoic acid components.

    2-Methylpropanoic acid: Contains the methylpropanoic acid backbone but lacks the aminopropyl and hydroxyphosphoryl groups.

    Phosphine oxides: Similar in containing a phosphoryl group but differ in the overall structure and functional groups.

Uniqueness

3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-[3-aminopropyl(hydroxy)phosphoryl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO4P/c1-6(7(9)10)5-13(11,12)4-2-3-8/h6H,2-5,8H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUHZMHQMZAFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(=O)(CCCN)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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